molecular formula C12H15NO5 B1595719 Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 2199-60-2

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B1595719
CAS RN: 2199-60-2
M. Wt: 253.25 g/mol
InChI Key: WPKKEQCPXUTCDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored to obtain this compound. One such method involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization. For instance, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid led to the formation of an N-acyl derivative of pyrrole .

Another synthetic route involves the Paal–Knorr reaction, where 3-aminobenzonitrile reacts with 2,5-hexanedione to yield 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile .


Molecular Structure Analysis

The molecular structure of Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is characterized by a pyrrole ring system with ester groups. The 5-formyl and 3-methyl substituents are positioned on the pyrrole ring .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, cyclization, and condensation reactions. These reactions can lead to the formation of more complex derivatives with potential biological activities .

properties

IUPAC Name

diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)13-8(9)6-14/h6,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKKEQCPXUTCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278952
Record name Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate

CAS RN

2199-60-2
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, 2,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-60-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10766
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10766
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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